[3-(1H-Pyrazol-5-yl)phenyl]methanamine;dihydrochloride
Description
[3-(1H-Pyrazol-5-yl)phenyl]methanamine dihydrochloride is a small-molecule compound featuring a phenyl ring substituted at the meta position with a pyrazole moiety. The primary amine (-CH2NH2) is attached to the phenyl ring, and the dihydrochloride salt enhances solubility for pharmaceutical applications. Pyrazole derivatives are widely explored in drug discovery due to their hydrogen-bonding capabilities, metabolic stability, and versatility in targeting enzymes or receptors.
Properties
IUPAC Name |
[3-(1H-pyrazol-5-yl)phenyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c11-7-8-2-1-3-9(6-8)10-4-5-12-13-10;;/h1-6H,7,11H2,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCVDUTYSXOGNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NN2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1H-Pyrazol-5-yl)phenyl]methanamine typically involves the formation of the pyrazole ring followed by its attachment to the phenylmethanamine moiety. One common method includes the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring . This is followed by a coupling reaction with a phenylmethanamine derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed .
Chemical Reactions Analysis
Types of Reactions
[3-(1H-Pyrazol-5-yl)phenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl ring or the pyrazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
[3-(1H-Pyrazol-5-yl)phenyl]methanamine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability
Mechanism of Action
The mechanism of action of [3-(1H-Pyrazol-5-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Key Structural Features :
- Pyrazole Core : The 1H-pyrazol-5-yl group provides a planar, aromatic heterocycle with two adjacent nitrogen atoms, enabling interactions with biological targets .
- Phenyl Linker : The phenyl ring serves as a rigid spacer, positioning the pyrazole and amine groups for optimal binding.
- Dihydrochloride Salt : Improves aqueous solubility and bioavailability compared to the free base form .
Structural Analogues
Pyrazole Derivatives
[5-Phenyl-1H-pyrazol-3-yl]methanamine (CAS: 936940-08-8)
- Structure : Substitutes the phenyl ring of the target compound with a pyrazole at position 3.
- Key Differences : Lacks the phenyl linker, reducing conformational flexibility. The absence of a dihydrochloride salt may limit solubility .
- Applications : Explored as a building block for kinase inhibitors due to its compact structure.
(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine Hydrochloride (CAS: 499770-63-7) Structure: Methyl groups at pyrazole positions 1 and 3 enhance steric bulk and reduce metabolic oxidation. The hydrochloride salt (vs. dihydrochloride) offers moderate solubility .
Heterocycle-Substituted Analogues
[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine Dihydrochloride (CAS: 1798775-38-8) Structure: Replaces pyrazole with a 1,2,4-triazole core. The isopropyl group introduces steric hindrance . Applications: Triazoles are common in antifungal agents (e.g., fluconazole analogues).
[3-(1,3-Oxazol-5-yl)phenyl]methanamine Dihydrochloride (CAS: 1909309-09-6)
- Structure : Substitutes pyrazole with an oxazole ring.
- Key Differences : Oxazole is less basic than pyrazole, altering electronic properties and target affinity. The reduced nitrogen content may decrease hydrogen-bonding capacity .
Fused-Ring Systems
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine Dihydrochloride (CAS: 1955548-05-6)
- Structure : Incorporates a pyrrolo-pyrazole fused ring system.
- Key Differences : The fused ring enhances rigidity and may improve binding to deep hydrophobic pockets. Higher molecular weight (210.1 g/mol) compared to the target compound (254.16 g/mol) could affect pharmacokinetics .
Physicochemical and Pharmacological Comparison
*Estimated based on molecular formula.
Biological Activity
[3-(1H-Pyrazol-5-yl)phenyl]methanamine;dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
The compound features a pyrazole ring attached to a phenyl group, which is linked to a methanamine moiety. This unique structure contributes to its reactivity and biological interactions. The dihydrochloride form enhances its solubility and stability in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, modulating the activity of these targets. Key pathways include:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, potentially leading to therapeutic effects in inflammatory and cancer-related pathways.
- Receptor Binding : It may also interact with receptors involved in signaling pathways, influencing cellular responses.
Therapeutic Potential
Research indicates that this compound exhibits several promising therapeutic properties:
- Anti-inflammatory Activity : Similar pyrazole derivatives have shown significant anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases.
- Anticancer Properties : Studies have highlighted its potential in inhibiting cancer cell proliferation. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines, such as MCF7 and A549, with IC50 values indicating effective inhibition.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a summary table of selected compounds:
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | Structure | TBD | Anti-inflammatory, anticancer |
| N-Methyl-1-(3-(1H-pyrazol-1-yl)phenyl)methanamine hydrochloride | Structure | 25.2 ± 3.2 (Raji) | Anticancer |
| 1-Acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole | Structure | 40 nM (MAO inhibition) | Enzyme inhibition |
Case Studies
Several studies have documented the biological activities of pyrazole derivatives. Notable findings include:
- Anti-inflammatory Effects : A study demonstrated that pyrazole derivatives could reduce inflammation markers in animal models, suggesting potential for treating conditions like arthritis.
- Anticancer Activity : Research on various pyrazole compounds indicated significant growth inhibition in cancer cell lines. For instance, one derivative showed an IC50 value of 12.50 µM against SF-268 cells.
Q & A
Q. What are the optimized synthetic routes for [3-(1H-Pyrazol-5-yl)phenyl]methanamine dihydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols starting from commercially available precursors. Key steps include:
-
Pyrazole ring formation : Cyclization of precursors under acidic/basic conditions (e.g., using H2SO4 or KOH) to construct the pyrazole core .
-
Coupling reactions : Suzuki-Miyaura cross-coupling to attach the pyrazole to the phenylmethanamine scaffold, requiring Pd catalysts and optimized temperatures (80–120°C) .
-
Salt formation : Treatment with HCl in ethanol to yield the dihydrochloride salt .
-
Critical parameters : Solvent choice (e.g., DMF for polar intermediates), reaction time (12–24 hours), and purification via recrystallization or column chromatography to achieve >95% purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrazole formation | H2SO4, 80°C, 6h | 65–70 | 90% |
| Cross-coupling | Pd(PPh3)4, K2CO3, DMF, 100°C | 50–60 | 85% |
| Salt formation | HCl/EtOH, RT, 2h | 85–90 | 98% |
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substitution patterns (e.g., pyrazole C-H signals at δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C10H12N3Cl2) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .
- Solubility profiling : Test in polar (water, DMSO) and non-polar solvents (hexane) to guide formulation studies .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Long-term stability : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the dihydrochloride salt .
- Light sensitivity : Protect from UV exposure using amber vials; conduct accelerated degradation studies (ICH Q1A guidelines) .
- pH-dependent stability : Monitor degradation in aqueous buffers (pH 1–10) via HPLC to identify labile functional groups (e.g., pyrazole ring) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
- Methodological Answer :
-
Analog synthesis : Prepare derivatives with modifications to the pyrazole (e.g., 3-methyl substitution) or phenylmethanamine (e.g., halogenation) .
-
Biological assays : Test against target enzymes (e.g., kinases) or receptors using fluorescence polarization or SPR binding assays .
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Data analysis : Correlate substituent effects (e.g., electron-withdrawing groups) with IC50 values using multivariate regression .
- Example SAR Table :
| Derivative | R Group | IC50 (nM) | Notes |
|---|---|---|---|
| Parent compound | H | 120 | Baseline |
| 3-Methyl-pyrazole | CH3 | 85 | Enhanced activity |
| 4-Fluoro-phenyl | F | 200 | Reduced binding |
Q. What computational approaches are suitable for predicting the binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., hydrophobic pockets accommodating the pyrazole ring) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
- QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
Q. How can crystallography resolve contradictions in reported structural data for this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixtures) and solve structures using SHELXL .
- Discrepancy resolution : Compare bond lengths/angles (e.g., pyrazole N-N vs. C-N distances) across studies to identify misassignments .
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for challenging datasets .
Q. What strategies mitigate challenges in functionalizing the pyrazole ring without degrading the dihydrochloride salt?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
